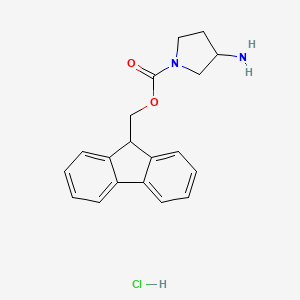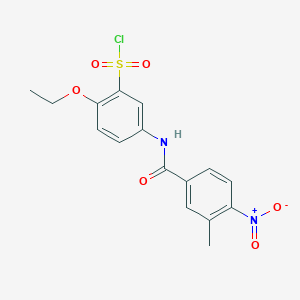
3-(5-甲酰基-2,4-二甲基-1H-吡咯-3-基)丙酸乙酯
描述
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a chemical compound with the molecular formula C12H17NO3 . It is also known by other names such as 3-(2-Ethoxycarbonylethyl)-2,4-dimethyl-5-formylpyrrole and 1H-Pyrrole-3-propanoicacid,5-formyl-2,4-dimethyl-,ethyl ester .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate can be represented as a 2D Mol file or a computed 3D SD file . In the crystal, molecules are linked into inversion dimers by pairs of N—H⋯O hydrogen bonds, and the dimeric units are linked by non-classical C—H⋯O hydrogen bonds, forming a layered structure .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is 223.27 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 6 . The Exact Mass and Monoisotopic Mass is 223.12084340 g/mol . The Topological Polar Surface Area is 59.2 Ų . The Heavy Atom Count is 16 .科学研究应用
光谱和衍射研究
一项研究探索了相关化合物的多态性,展示了使用光谱和衍射技术表征多态形式。此类分析对于了解药物化合物的物理和化学性质至关重要 (Vogt 等,2013).
合成和分子结构
对吡咯衍生物的合成和分子结构的研究,包括通过 FT-IR、NMR 和 DFT 计算进行的分析,突出了这些化合物在开发新材料和药物中的重要性。例如,合成乙基-4-[(2,4-二硝基苯基)-腙甲基]-3,5-二甲基-1H-吡咯-2-羧酸酯提供了对吡咯衍生物的热力学和振动性质的见解 (Singh 等,2013).
激光活性配合物
从吡咯衍生物开发激光活性氰基吡咯甲烯-BF2 配合物表明它们在光学材料和激光技术中具有潜在用途。该研究展示了转化过程和所得配合物的能谱性质 (Sathyamoorthi 等,1994).
生物碱合成
从枸杞中分离出新的吡咯生物碱并利用光谱方法阐明其结构,强调了天然产物化学的多样性和复杂性。这些发现有助于了解植物生物碱及其潜在应用 (Youn 等,2013).
立体选择性合成
基于 1-(4-碘苯基)-2,5-二乙烯基-1H-吡咯核心骨架的异构体的立体选择性合成及其荧光特性和选择性抗癌活性,说明了有机合成、材料科学和生物活性研究的交叉。该研究突出了构型控制合成对于功能材料和治疗剂开发的重要性 (Irfan 等,2021).
环加成反应
涉及吡咯衍生物的 [3+2] 环加成反应的研究提供了对创建结构复杂和功能化分子的新型合成途径的见解。这些反应对于构建具有潜在应用的新化合物至关重要,包括药物和材料科学 (Bourhis 等,1994).
安全和危害
作用机制
Mode of Action
Pyrroles can interact with various biological targets through hydrogen bonding, pi stacking, and other non-covalent interactions, which could potentially influence the activity of proteins or enzymes .
Pharmacokinetics
The compound’s ethyl ester group suggests it may be well absorbed in the gastrointestinal tract due to increased lipophilicity . The compound’s stability, metabolism, and excretion require further investigation.
生化分析
Biochemical Properties
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrole derivatives, including Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrole derivatives can modulate the activity of key signaling molecules, leading to changes in cell proliferation, apoptosis, and differentiation . These effects are crucial in understanding the potential therapeutic applications of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate in treating diseases such as cancer and inflammatory disorders.
Molecular Mechanism
The molecular mechanism of action of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate involves its interaction with various biomolecules at the molecular level. This compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions are essential for understanding how Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate has been observed to cause changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is crucial for its potential therapeutic applications.
Metabolic Pathways
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic pathways can influence the overall bioavailability and efficacy of the compound. Additionally, the metabolites of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate may have distinct biological activities that contribute to its overall effects.
Transport and Distribution
The transport and distribution of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the therapeutic potential of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate.
Subcellular Localization
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate exhibits specific subcellular localization patterns that influence its activity and function. This compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is crucial for understanding its precise mode of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-16-12(15)6-5-10-8(2)11(7-14)13-9(10)3/h7,13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQDWYVPWLBTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363552 | |
| Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21603-70-3 | |
| Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1596904.png)




![Benzyl [3-oxo-3-(4-methylphenyl)prop-1-enyl]cyanocarbonimidodithioate](/img/structure/B1596912.png)

